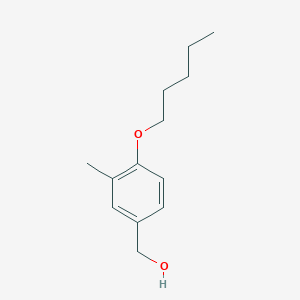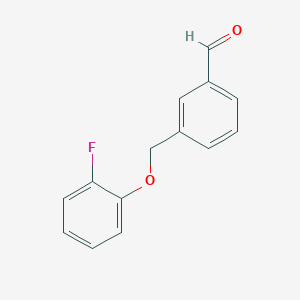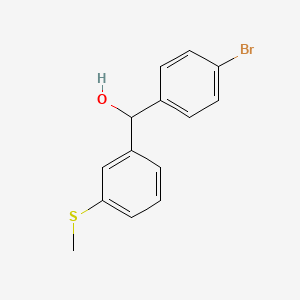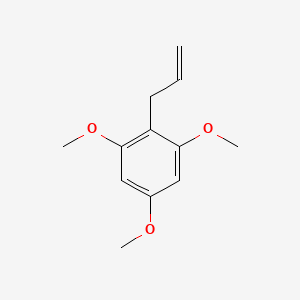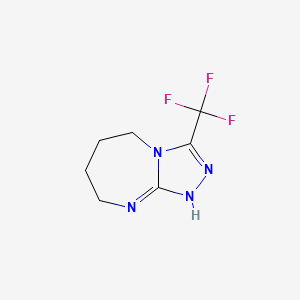
1,3,5-Trimethoxy-2-(2-methylallyl)benzene
Overview
Description
1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic Absorption Spectra in Solid Phase and Rigid Glass Media : A study by Chakravorti, Sarkar, and Banerjee (1979) revealed that 1,3,5-trimethoxy benzene in solid phase and rigid glass at 77 K shows characteristic features in its ultraviolet absorption system, indicating molecular symmetry lower than D3h and a probably non-planar molecule structure (Chakravorti, Sarkar, & Banerjee, 1979).
Synthesis and Structural Analysis of Derivatives : Rot et al. (2000) synthesized 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene, exploring their spectral properties and confirming structures through X-ray crystallography (Rot et al., 2000).
Layer-by-Layer Assembly in Supramolecular Chemistry : Naseer and Hameed (2012) demonstrated the layer-by-layer assembly of hexagonal blocks using 1,3,5-tris(p-hydoxyphenyl)benzene, showing interactions through CH–π and π–π stacking in solid state (Naseer & Hameed, 2012).
Electrochemical Properties in Polymer Synthesis : Chérioux and Guyard (2001) researched the synthesis of novel 1,3,5-tris(oligothienyl)benzenes, studying their electrochemical behavior and potential in conducting polymer development (Chérioux & Guyard, 2001).
Intermediate Synthesis for Bioactive Compounds : He et al. (2007) reported methods for synthesizing a key intermediate for various Lamellarins using 1,2,4-trimethoxy-5-(1-methyl-2-phenyl-vinyl)-benzene (He et al., 2007).
Evaluation of Hepatocellular Function : Rousselet et al. (1977) explored the use of trimethoxy 1-3-5-benzene (T.M.B.) in evaluating hepatocellular function, highlighting its potential in diagnosing liver diseases (Rousselet et al., 1977).
Dendrimer Synthesis and Application : A study by Ya (2006) on the synthesis of 1,3,5-tri-(3-(3,11,11-trimethyl-2,4,10,12-tetra-oxa-9,13-dioxa-dispiro[5.1.5.1]-tetradecyl))benzene focused on dendrimers, highlighting their potential in various commercial applications (Ya, 2006).
properties
IUPAC Name |
1,3,5-trimethoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-11-12(15-4)7-10(14-3)8-13(11)16-5/h7-8H,1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFJGLFQNNMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




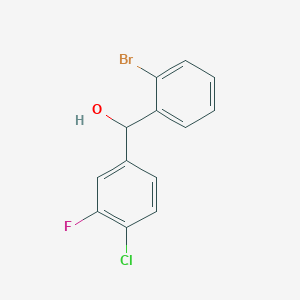
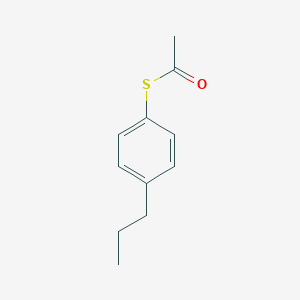
![1-[3-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B8003364.png)

